molecular formula C11H15NO3 B8708952 [2-(4-Methoxyphenyl)-[1,3]dioxolan-2-yl]methylamine

[2-(4-Methoxyphenyl)-[1,3]dioxolan-2-yl]methylamine

Cat. No. B8708952
M. Wt: 209.24 g/mol
InChI Key: DDSWCDPYKYPBBQ-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-[1,3]dioxolan-2-yl]methylamine is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methanamine

InChI

InChI=1S/C11H15NO3/c1-13-10-4-2-9(3-5-10)11(8-12)14-6-7-15-11/h2-5H,6-8,12H2,1H3

InChI Key

DDSWCDPYKYPBBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(OCCO2)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-[2-(4-Methoxyphenyl)-[1,3]dioxolan-2-ylmethyl]isoindole-1,3-dione (Preparation 41, 2.0 g, 5.90 mmol) and hydrazine hydrate (5 mL) were combined. The stirred reaction mixture was heated under reflux for 48 h then allowed to cool to rt. Aqueous sodium hydroxide (2M, 10–15 mL) and water (20 mL) were added and the mixture stirred until a solution was formed. Diethyl ether (20 mL) was added and the biphasic mixture stirred vigorously for 16 h. The layers were separated and the aqueous layer was extracted with diethyl ether (3×20 mL), then the combined organic extracts were washed with brine (20 mL). The ethereal solution was passed through a filter paper then evaporated to dryness in vacuo to give the title compound as a yellow oil, which solidified on standing. δH (CDCl3): 1.42 (2H, br s), 3.06 (2H, s), 3.97 (3H, s), 4.00 (2H, t), 4.21 (2H, t), 7.04 (2H, d), 7.53 (2H, d).
Name
2-[2-(4-Methoxyphenyl)-[1,3]dioxolan-2-ylmethyl]isoindole-1,3-dione
Quantity
2 g
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reactant
Reaction Step One
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5 mL
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0 (± 1) mol
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20 mL
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

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